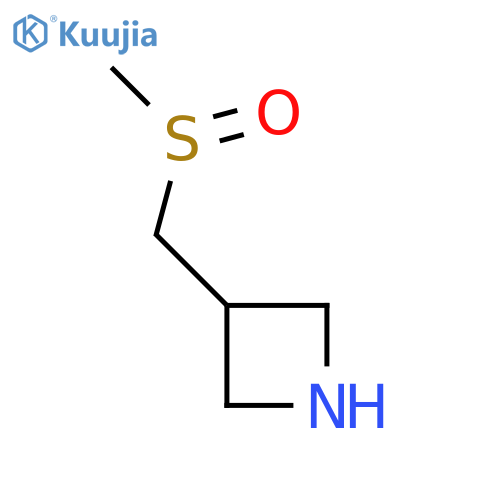Cas no 1537722-81-8 (3-(Methanesulfinylmethyl)azetidine)

1537722-81-8 structure
商品名:3-(Methanesulfinylmethyl)azetidine
CAS番号:1537722-81-8
MF:C5H11NOS
メガワット:133.211940050125
MDL:MFCD24067922
CID:5618129
PubChem ID:81207858
3-(Methanesulfinylmethyl)azetidine 化学的及び物理的性質
名前と識別子
-
- SCHEMBL24151079
- 3-(methanesulfinylmethyl)azetidine
- 1537722-81-8
- AKOS019779087
- EN300-2993394
- 3-(Methanesulfinylmethyl)azetidine
-
- MDL: MFCD24067922
- インチ: 1S/C5H11NOS/c1-8(7)4-5-2-6-3-5/h5-6H,2-4H2,1H3
- InChIKey: AGBZVWGKUOXAPF-UHFFFAOYSA-N
- ほほえんだ: S(C)(CC1CNC1)=O
計算された属性
- せいみつぶんしりょう: 133.05613515g/mol
- どういたいしつりょう: 133.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 48.3Ų
3-(Methanesulfinylmethyl)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2993394-5g |
3-(methanesulfinylmethyl)azetidine |
1537722-81-8 | 5g |
$2816.0 | 2023-09-06 | ||
| Enamine | EN300-2993394-10g |
3-(methanesulfinylmethyl)azetidine |
1537722-81-8 | 10g |
$4176.0 | 2023-09-06 | ||
| Enamine | EN300-2993394-1g |
3-(methanesulfinylmethyl)azetidine |
1537722-81-8 | 1g |
$971.0 | 2023-09-06 | ||
| Enamine | EN300-2993394-0.5g |
3-(methanesulfinylmethyl)azetidine |
1537722-81-8 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
| Enamine | EN300-2993394-0.1g |
3-(methanesulfinylmethyl)azetidine |
1537722-81-8 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
| Enamine | EN300-2993394-0.25g |
3-(methanesulfinylmethyl)azetidine |
1537722-81-8 | 95.0% | 0.25g |
$893.0 | 2025-03-19 | |
| Enamine | EN300-2993394-5.0g |
3-(methanesulfinylmethyl)azetidine |
1537722-81-8 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
| Enamine | EN300-2993394-10.0g |
3-(methanesulfinylmethyl)azetidine |
1537722-81-8 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
| Enamine | EN300-2993394-0.05g |
3-(methanesulfinylmethyl)azetidine |
1537722-81-8 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
| Enamine | EN300-2993394-2.5g |
3-(methanesulfinylmethyl)azetidine |
1537722-81-8 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 |
3-(Methanesulfinylmethyl)azetidine 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
1537722-81-8 (3-(Methanesulfinylmethyl)azetidine) 関連製品
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
